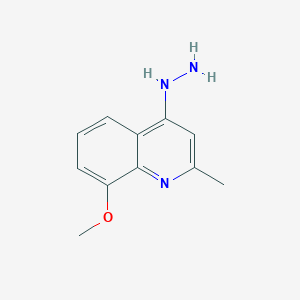

4-Hydrazino-8-methoxy-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(8-methoxy-2-methylquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLZQVKMAWUFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332719 | |

| Record name | 4-Hydrazino-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49612-19-3 | |

| Record name | 4-Hydrazino-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydrazino 8 Methoxy 2 Methylquinoline and Precursor Scaffolds

Methodologies for the Quinoline (B57606) Core Synthesis

The foundational step in synthesizing the target compound is the creation of the bicyclic quinoline ring system with the required methoxy (B1213986) and methyl substituents. Several classical annulation reactions have been developed for this purpose, each offering a different strategic approach based on the available starting materials. jptcp.combrieflands.com

The following sections detail prominent classical reactions that can be adapted to synthesize the 8-methoxy-2-methylquinoline (B1296761) scaffold.

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a similar acyl malonic ester. wikipedia.orgresearchgate.net This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

For the synthesis of the 8-methoxy-2-methylquinoline scaffold, the reaction would commence with 2-methoxyaniline. The initial condensation is followed by a high-temperature intramolecular cyclization. ablelab.eu Microwave irradiation has been shown to improve yields and significantly shorten reaction times for this type of cyclization. researchgate.net The resulting 4-hydroxy derivative serves as a key precursor to the 4-chloro intermediate.

Table 1: Gould-Jacob Cyclization Pathway

| Step | Reactant 1 | Reactant 2 | Key Intermediate | Product of Step |

| 1. Condensation | 2-Methoxyaniline | Diethyl ethoxymethylenemalonate | Anilinomethylenemalonic ester derivative | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate |

| 2. Saponification | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | NaOH | N/A | 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid |

| 3. Decarboxylation | 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid | Heat | N/A | 4-Hydroxy-8-methoxyquinoline |

The Friedländer synthesis provides a direct and efficient route to quinoline derivatives by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active α-methylene group. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgresearchgate.net

To obtain the 8-methoxy-2-methylquinoline core, 2-amino-3-methoxybenzaldehyde (B112917) would be reacted with acetone (B3395972). The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org Various catalysts, including iodine, Lewis acids, and p-toluenesulfonic acid, have been employed to facilitate this transformation under milder conditions. wikipedia.orgorganic-chemistry.org

Table 2: Friedländer Synthesis Pathway

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| 2-Amino-3-methoxybenzaldehyde | Acetone | Trifluoroacetic Acid | 8-Methoxy-2-methylquinoline |

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form 4-hydroxyquinolines. jptcp.comwikipedia.org The reaction mechanism begins with the formation of a Schiff base, which then undergoes an electrocyclic ring closing at high temperatures (around 250 °C). wikipedia.orgsynarchive.com The use of an inert solvent like mineral oil can significantly improve the yield of the cyclization step. sci-hub.cat

In the context of synthesizing the required precursor, 2-methoxyaniline is condensed with ethyl acetoacetate (B1235776). This reaction first forms an enamine intermediate. Subsequent thermal cyclization yields 4-hydroxy-8-methoxy-2-methylquinoline, which exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org This product is a direct precursor to 4-chloro-8-methoxy-2-methylquinoline (B1630563).

Table 3: Conrad-Limpach Reaction Pathway

| Reactant 1 | Reactant 2 | Condition | Key Intermediate | Product |

| 2-Methoxyaniline | Ethyl acetoacetate | High Temperature (~250 °C) | Schiff base / Enamine | 4-Hydroxy-8-methoxy-2-methylquinoline |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction starts with the base-catalyzed hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound to form an imine. wikipedia.org Subsequent cyclization and dehydration yield the final product. wikipedia.orgresearchgate.net

To apply this method for the target scaffold, 4-methoxyisatin would be the required starting material. Reaction with acetone under basic conditions would yield 8-methoxy-2-methylquinoline-4-carboxylic acid. chemicalpapers.comacs.org This intermediate would then require decarboxylation to form 8-methoxy-2-methylquinoline before proceeding with further functionalization at the 4-position.

Table 4: Pfitzinger Synthesis Pathway

| Reactant 1 | Reactant 2 | Condition | Product |

| 4-Methoxyisatin | Acetone | Base (e.g., KOH) | 8-Methoxy-2-methylquinoline-4-carboxylic acid |

The Skraup and Doebner-von Miller reactions are related methods that utilize anilines as starting materials. iipseries.org

The Skraup synthesis is one of the oldest methods for preparing quinoline, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). jptcp.comiipseries.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. Using 2-methoxyaniline in a Skraup synthesis would produce 8-methoxyquinoline.

The Doebner-von Miller reaction is a more versatile modification that reacts an aniline with α,β-unsaturated aldehydes or ketones. wikipedia.orgnih.gov This method allows for the synthesis of a wider range of substituted quinolines. To produce 8-methoxy-2-methylquinoline, 2-methoxyaniline would be reacted with an α,β-unsaturated carbonyl compound such as crotonaldehyde. researchgate.net The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Table 5: Doebner-von Miller Synthesis Pathway

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| 2-Methoxyaniline | Crotonaldehyde | Lewis Acid (e.g., SnCl₄) | 8-Methoxy-2-methylquinoline |

Multicomponent Reaction Approaches for Quinoline Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and procedural simplicity, making them attractive for the synthesis of diverse heterocyclic systems like quinolines. mdpi.comnih.gov Various named reactions, such as the Povarov, Doebner-von Miller, and Friedländer syntheses, can be classified as MCRs and are applicable to the formation of quinoline scaffolds. mdpi.comnih.gov

For instance, the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic and effective method for quinoline synthesis. This approach can be facilitated by various catalysts, including environmentally benign options, to produce highly functionalized quinolines. orgsyn.org

The Povarov reaction is another powerful MCR for accessing quinoline derivatives, typically involving the reaction of an aniline, an aldehyde, and an activated alkene. nih.gov These methods allow for the incorporation of a wide range of substituents, enabling the targeted synthesis of precursors for compounds like 4-hydrazino-8-methoxy-2-methylquinoline.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis has revolutionized the synthesis of quinoline derivatives, offering milder reaction conditions and broader functional group tolerance compared to classical methods. thoreauchem.com Catalysts based on palladium, cobalt, silver, iron, zinc, and copper have all been successfully employed to construct the quinoline core through various mechanistic pathways, including C-H activation, annulation, and coupling reactions.

Palladium catalysts are exceptionally versatile in organic synthesis and have been extensively used for constructing quinoline frameworks. pharmascholars.comnih.gov Methods include the oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids or bases. pharmascholars.comnih.gov Additionally, palladium-catalyzed sequential C-C bond formation from simple starting materials like aldehydes, anilines, and electron-deficient alkenes provides a direct route to polysubstituted quinolines. organic-chemistry.org

The Suzuki cross-coupling reaction, a cornerstone of palladium catalysis, can be employed to build complexity on a pre-existing quinoline ring. Moreover, palladium-catalyzed carbonylative Sonogashira/cyclization sequences of 2-iodoanilines and alkynes are effective for preparing functionalized 4-quinolones, which are key intermediates for 4-chloroquinolines. google.com

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Oxidative Cyclization | Aryl allyl alcohols, Anilines | Pd(OAc)₂ | Additive-free, broad substrate scope. pharmascholars.comnih.gov |

| Sequential C-C Bond Formation | Aldehydes, Anilines, Alkenes | PdCl₂ | Milder conditions than classical methods. organic-chemistry.org |

| Carbonylative Sonogashira/Cyclization | 2-Iodoanilines, Alkynes | Pd Catalyst, Mo(CO)₆ | Rapid synthesis of 4-quinolones. google.com |

Cobalt-catalyzed reactions have emerged as a cost-effective and sustainable alternative for quinoline synthesis. synquestlabs.comacs.org These methods often proceed via C-H activation pathways. For example, Co(III)-catalyzed annulation of anilides and internal alkynes, often in the presence of a Lewis acid like Zn(OTf)₂, provides an efficient route to quinoline scaffolds. lsu.edu Another innovative approach involves the cyclization of simple anilines with alkynes, where dimethyl sulfoxide (B87167) (DMSO) acts as both the solvent and a C1 building block for the quinoline ring. acs.org These reactions exhibit broad substrate tolerance and high regioselectivity. acs.orglsu.edu

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| C-H Activation/Annulation | Anilides, Internal Alkynes | Co(III) complex, Zn(OTf)₂ | High efficiency, use of low-cost cobalt. lsu.edu |

| C-H Activation/Cyclization | Anilines, Alkynes | Co(III) complex | DMSO serves as a C1 source. acs.org |

| Electrophilic Amination/Cyclization | Organozinc pivalates, Anthranils | Cobalt catalyst | Direct synthesis of condensed quinolines. rsc.org |

Silver catalysts are effective in mediating the synthesis of quinolines under various conditions. One notable method involves a cascade reaction of o-aminoaryl compounds with alkynes, which proceeds with high regioselectivity. researchgate.net Silver-catalyzed one-pot syntheses from arylamines, aldehydes, and ketones have also been developed, offering an environmentally benign route to polysubstituted quinolines. researchgate.net Furthermore, silver catalysis can be employed for the synthesis of specialized quinolines, such as 4-trifluoromethyl substituted variants, via a cascade process in water, highlighting the green chemistry potential of this approach.

Iron and zinc, being earth-abundant and inexpensive metals, offer sustainable options for quinoline synthesis. Iron(III) catalysts, such as FeCl₃, can mediate the three-component coupling of aldehydes, amines, and styrenes, using oxygen as the oxidant, to form 2,4-disubstituted quinolines. Iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols also provides a pathway to quinoxalines, a related class of heterocycles, showcasing iron's utility in N-heterocycle synthesis.

Zinc-based catalysts, particularly zinc(II) triflate (Zn(OTf)₂), are highly efficient for multicomponent reactions that produce quinolines. thoreauchem.com These reactions can often be performed under solvent-free conditions. thoreauchem.com Zinc powder has also been used to mediate the coupling of haloquinolines with sulfonyl chlorides in water, demonstrating its utility in the functionalization of the quinoline ring. thoreauchem.com A one-pot synthesis of 4-trifluoromethyl-substituted quinolines is possible through a Zn(II)-mediated reaction of o-trifluoroacetyl anilines with alkynes.

| Metal | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| Iron | Three-Component Coupling | Aldehydes, Amines, Styrenes | Inexpensive FeCl₃ catalyst, O₂ as oxidant. |

| Iron | Visible-Light Driven Decarboxylation | Quinoline, Alkyl carboxylic acids | Cleaner alternative to thermal methods. |

| Zinc | Multicomponent Coupling | Alkynes, Amines, Aldehydes | Zn(OTf)₂ catalyst, solvent-free conditions. thoreauchem.com |

| Zinc | Alkynylation-Cyclization | o-Trifluoroacetyl anilines, Alkynes | One-pot synthesis of 4-CF₃ quinolines. |

Copper-catalyzed reactions provide a powerful and economical means for synthesizing quinoline derivatives. google.com These methods include domino reactions of enaminones with 2-halobenzaldehydes, which proceed via aldol (B89426) reaction, C(aryl)-N bond formation, and elimination steps. google.com Copper catalysts are also effective in the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines under redox-neutral conditions. nih.gov Furthermore, a three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles has been developed for the synthesis of quinoline-4-thiols, demonstrating the versatility of copper catalysis in constructing complex quinoline systems.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which advocate for the reduction of waste, energy consumption, and the use of hazardous substances, have been increasingly applied to the synthesis of quinoline derivatives. wjbphs.comjptcp.com These approaches offer environmentally benign alternatives to classical methods like the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, which often require harsh conditions, toxic reagents, and difficult-to-remove solvents. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjbphs.comwjbphs.com This technology has been successfully applied to key quinoline syntheses. For instance, the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be significantly enhanced. lookchem.com A comparative study demonstrated that using p-toluenesulfonic acid as a catalyst under solvent-free microwave irradiation dramatically reduced reaction times and improved yields for the synthesis of poly-substituted quinolines. lookchem.com

Similarly, microwave heating has been employed in the synthesis of 4-hydroxyquinazolines and 4-hydroxy-2-quinolones. mdpi.orgresearchgate.net The synthesis of 4-hydroxy-2-(2'-aminophenyl)quinazoline from anthranilamide was achieved in 64% yield after just two minutes of microwave heating, a significant improvement over the 17% yield obtained by conventional methods. mdpi.org Another protocol demonstrated the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione with a 98% yield under microwave irradiation using proline as a catalyst. wjbphs.comwjbphs.com These examples highlight the potential of MAOS to efficiently produce quinoline precursors under green conditions.

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Anthranilamide, Benzonitrile | K-t-BuO, MW | 4-Hydroxy-2-phenylquinazoline | 53% | 3 min | mdpi.org |

| Anthranilamide | K-t-BuO, MW | 4-Hydroxy-2-(2'-aminophenyl)quinazoline | 64% | 2 min | mdpi.org |

| Cyclohexane-1,3-dione, Methacrylic acid | Proline, MW | 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98% | 20 min | wjbphs.comwjbphs.com |

Solvent-free synthesis represents a cornerstone of green chemistry, minimizing the environmental impact associated with volatile organic compounds. wjbphs.com The Friedländer hetero-annulation, a key method for quinoline synthesis, has been effectively performed under solvent-free conditions. One study reported the use of silica-supported phosphorus pentoxide (P₂O₅/SiO₂) as a catalyst to synthesize poly-substituted quinolines by heating 2-aminoaryl ketones with carbonyl compounds at 80°C for just 15 minutes, achieving yields up to 93%. wjbphs.com Another approach utilized bismuth(III) chloride (BiCl₃) under thermal, solvent-free conditions to promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones, also resulting in excellent yields. wjbphs.com

One-pot reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, improve efficiency and reduce waste. Catalyst-free methods for the Friedländer synthesis have been developed using water as a green solvent. wikipedia.org This approach, conducted at 70°C, provides a straightforward and environmentally friendly pathway to various quinoline derivatives. wikipedia.org The Conrad-Limpach synthesis, crucial for forming the 4-hydroxyquinoline scaffold, traditionally requires high-boiling, problematic solvents. mdpi.com While the original method was often solvent-free, it was inefficient. mdpi.com Modern modifications, however, continue to explore efficient solvent-free and one-pot variations to improve the practicality of this classic reaction. mdpi.comnih.gov

Table 2: Solvent-Free and One-Pot Quinoline Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone, Carbonyl compound | P₂O₅/SiO₂, 80°C, Solvent-free | 93% | wjbphs.com |

| Friedländer Annulation | o-Aminoaryl ketone, α-Methylene ketone | BiCl₃, Thermal, Solvent-free | Excellent | wjbphs.com |

| Friedländer Annulation | 2-Aminobenzaldehyde, Ketone | None, Water, 70°C | up to 97% | wikipedia.org |

The development of metal-free synthetic routes is highly desirable to avoid the cost, toxicity, and environmental concerns associated with transition metal catalysts. jptcp.comresearchgate.netacs.org Several metal-free strategies have been reported for the synthesis of the quinoline core. One such method involves an iodine-mediated decarboxylative cyclization between α-amino acids and 2-methylquinolines to afford imidazo[1,5-a]quinolines. jptcp.com

Another innovative approach is the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines. researchgate.net This iodide-catalyzed protocol avoids transition metals and provides an environmentally friendly route to functionalized quinolines with good functional group tolerance. researchgate.net Additionally, multicomponent reactions catalyzed by molecular iodine have been used to construct quinolines from amines, aldehydes, and alkynes under ambient air. mdpi.org The reaction proceeds through a tandem sequence involving the formation of a Schiff base, a Diels-Alder cycloaddition, and subsequent oxidation to yield the aromatic quinoline ring. mdpi.org These methods exemplify the progress in creating quinoline scaffolds without relying on metal catalysts, aligning with the principles of sustainable chemistry. jptcp.commdpi.orgresearchgate.netnih.govacs.org

Synthesis of Substituted Quinoline Intermediates

The synthesis of the target compound, this compound, relies on the availability of appropriately substituted quinoline precursors. The key intermediate is 4-chloro-8-methoxy-2-methylquinoline, which is derived from 8-methoxy-2-methylquinolin-4-ol.

The synthesis of 4-chloro-8-methoxy-2-methylquinoline is typically achieved in a two-step process starting from o-anisidine (B45086) (2-methoxyaniline).

Step 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol

The foundational step is the formation of the 4-hydroxyquinoline ring system, accomplished via the Conrad-Limpach synthesis. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org For the synthesis of 8-methoxy-2-methylquinolin-4-ol, o-anisidine is reacted with ethyl acetoacetate. The reaction proceeds in two stages: an initial condensation at a lower temperature to form an enamine intermediate (ethyl 3-(2-methoxyphenylamino)but-2-enoate), followed by a high-temperature thermal cyclization (typically around 250°C) to yield the 4-hydroxyquinoline product. wikipedia.orgnih.gov Traditionally, high-boiling solvents like mineral oil or Dowtherm A are used to achieve the necessary temperature for cyclization, although solvent-free methods have also been employed. mdpi.comnih.gov

Step 2: Chlorination of 8-Methoxy-2-methylquinolin-4-ol

The subsequent step involves the conversion of the hydroxyl group at the 4-position into a chlorine atom. This transformation is a critical activation step, rendering the 4-position susceptible to nucleophilic substitution by hydrazine (B178648) in the final step. The chlorination is commonly achieved by treating 8-methoxy-2-methylquinolin-4-ol (which exists in tautomeric equilibrium with 8-methoxy-2-methylquinolin-4(1H)-one) with a strong chlorinating agent, most frequently phosphorus oxychloride (POCl₃). mdpi.comgoogle.com The reaction is typically performed by heating the quinolinol in neat POCl₃, sometimes in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. mdpi.comacs.org After the reaction is complete, the excess POCl₃ is removed, and the mixture is carefully quenched with ice water to precipitate the 4-chloro-8-methoxy-2-methylquinoline product. mdpi.com

A variety of analogues of 8-methoxy-2-methylquinoline can be synthesized, primarily by modifying the starting materials or by further functionalizing the quinoline ring. The Doebner-von Miller reaction, for instance, can be used to prepare various alkyl-substituted 8-methoxyquinolines by reacting o-anisidine with α,β-unsaturated carbonyl compounds. lookchem.com

Further derivatization can be achieved through reactions on the quinoline core. For example, 8-hydroxy-2-methylquinoline serves as a versatile precursor. nih.gov It can be oxidized with selenium dioxide to produce 8-hydroxy-2-quinolinecarbaldehyde, or the hydroxyl group can be alkylated to form various 8-alkoxy-2-methylquinolines by reacting it with alkyl halides in the presence of a base like potassium carbonate. nih.gov The synthesis of 2-chloro-8-methoxyquinoline (B1587709) has also been reported starting from 2-chloro-8-hydroxyquinoline via methylation with methyl iodide and potassium carbonate. mdpi.com These methods provide access to a diverse range of 8-methoxy-2-methylquinoline analogues for various chemical and medicinal applications. nih.govmdpi.com

Vilsmeier Cyclization for Quinoline-3-carbaldehydes

A prominent method for constructing functionalized quinoline precursors, specifically 2-chloroquinoline-3-carbaldehydes, is the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.net This reaction is a versatile tool for the formylation of reactive aromatic and heteroaromatic substrates. ijsr.net The process involves the cyclization of N-arylacetamides using the Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). niscpr.res.inwikipedia.org

The reaction mechanism begins with the formation of a chloroiminium ion, the Vilsmeier reagent, from POCl₃ and DMF. wikipedia.org This electrophilic species then reacts with an electron-rich N-arylacetamide. The initial step is an electrophilic substitution, which is followed by cyclization and subsequent hydrolysis during workup to yield the final aldehyde product. niscpr.res.inijsr.net The Vilsmeier-Haack reaction is considered an efficient and mild method for preparing these valuable heterocyclic aldehydes. ijsr.net

The general procedure involves the dropwise addition of POCl₃ to a solution of the substituted acetanilide (B955) in dry DMF at a low temperature (0-5°C), followed by heating the mixture to 80-90°C for several hours. niscpr.res.inchemijournal.comchemijournal.com The presence of electron-donating groups on the N-arylacetamide substrate facilitates the cyclization and generally leads to good yields. niscpr.res.in

Table 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

| Starting Material (Acetanilide) | Reaction Time (hours) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetanilide | 4 | 2-Chloro-3-formylquinoline | 63 | niscpr.res.in |

| 4-Methylacetanilide | 8 | 2-Chloro-6-methyl-3-formylquinoline | 70 | niscpr.res.in |

| 3-Methoxyacetanilide | 4 | 2-Chloro-7-methoxy-3-formylquinoline | 75 | niscpr.res.in |

| 4-Chloroacetanilide | 6 | 2,6-Dichloro-3-formylquinoline | 65 | niscpr.res.in |

| 2-Methylacetanilide | 10 | 2-Chloro-8-methyl-3-formylquinoline | 60 | niscpr.res.in |

Introduction of the Hydrazino Moiety

Once the appropriately substituted quinoline scaffold is synthesized, the next crucial step is the introduction of the hydrazino group (-NHNH₂). This is typically achieved through the nucleophilic substitution of a suitable leaving group, such as a halogen, on the quinoline ring.

Direct Hydrazinolysis of Halogenated Quinoline Precursors (e.g., from 4-chloro-2-methylquinolines with hydrazine hydrate)

The most direct method for synthesizing 4-hydrazinoquinolines is through the hydrazinolysis of a 4-chloroquinoline (B167314) precursor. This reaction involves the nucleophilic displacement of the chlorine atom at the C4 position of the quinoline ring by hydrazine. The key precursor for the title compound is 4-chloro-8-methoxy-2-methylquinoline.

The reaction is typically carried out by refluxing the halogenated quinoline with an excess of hydrazine hydrate (B1144303). mdpi.com Hydrazine hydrate serves as both the nucleophile and often as the solvent. nih.gov This nucleophilic aromatic substitution is a common and effective strategy for introducing amino and hydrazino groups onto heterocyclic systems. nih.gov Strong nucleophiles like hydrazine hydrate react readily under these conditions to provide the desired products in high yields. researchgate.net

It has been noted that hydrazino compounds can be susceptible to oxidation by air, which can lead to side products through oxidative dehydrazination. nih.gov To prevent this, the reaction is sometimes performed under an inert atmosphere, such as argon, to ensure a high yield of the desired hydrazino product. nih.gov The resulting this compound is a key intermediate for further chemical transformations.

Table 2: General Conditions for Direct Hydrazinolysis

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Chloroquinoline derivative | Hydrazine hydrate | Ethanol (B145695) or neat | Reflux, several hours | 4-Hydrazinoquinoline (B99260) derivative | nih.gov, mdpi.com |

| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine hydrate | Neat | Reflux under Argon | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | nih.gov |

Synthesis of Quinoline-Based Hydrazide-Hydrazone Scaffolds

An alternative synthetic strategy leads to the formation of more complex quinoline-based hydrazide-hydrazone scaffolds. These structures are synthesized through a convergent approach that often begins with the quinoline-3-carbaldehydes produced from the Vilsmeier reaction. nih.gov

The synthesis involves a two-step process:

Formation of Quinoline Hydrazone : The quinoline-3-carbaldehyde is treated with hydrazine hydrate in a suitable solvent like ethanol at room temperature. This condensation reaction yields the corresponding quinoline hydrazone intermediate. nih.govresearchgate.net

Amide Coupling to form Hydrazide-Hydrazone : The newly formed quinoline hydrazone is then coupled with a carboxylic acid to form the final hydrazide-hydrazone product. This amide bond formation is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC), in a solvent like DMF. nih.govresearchgate.net

This methodology allows for the generation of a diverse array of analogues by varying both the quinoline precursor and the carboxylic acid coupling partner. nih.gov

Table 3: Synthesis of a Quinoline-Based Hydrazide-Hydrazone

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Hydrazine hydrate, Ethanol, room temp, 18 h | (E)-((2-chloro-7-methoxyquinolin-3-yl)methylene)hydrazine | 74-87 | nih.gov |

| 2 | Quinoline Hydrazone from Step 1 | Carboxylic acid, EDC, Et₃N, DMF, room temp, 18 h | Quinoline Hydrazide-Hydrazone | 62-68 | nih.gov |

Reaction Chemistry and Transformational Pathways of 4 Hydrazino 8 Methoxy 2 Methylquinoline

Cyclization Reactions Leading to Novel Heterocyclic Systems

The presence of the terminal amino group on the hydrazine (B178648) substituent makes 4-hydrazino-8-methoxy-2-methylquinoline an ideal precursor for constructing various five-membered heterocyclic rings fused to the quinoline (B57606) scaffold. These reactions typically proceed via an initial condensation step followed by an intramolecular cyclization.

The synthesis of pyrazole-fused quinolines, specifically pyrazolo[3,4-b]quinolines, is a well-established transformation of 4-hydrazinoquinoline (B99260) derivatives. mdpi.comresearchgate.net This reaction is a classic example of the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.org

The reaction of this compound with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, in a suitable solvent like ethanol (B145695) or acetic acid, leads to the formation of a hydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the stable, aromatic pyrazolo[3,4-b]quinoline ring system. The specific substituents on the resulting pyrazole ring are determined by the choice of the β-dicarbonyl reagent.

Table 1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

| Reactant 1 | Reactant 2 (β-Dicarbonyl) | Product Name | Resulting Fused System |

| This compound | Ethyl acetoacetate | 3,8-Dimethyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-4(5H)-one | Pyrazolo[3,4-b]quinoline |

| This compound | Acetylacetone | 3,4,8-Trimethyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline | Pyrazolo[3,4-b]quinoline |

| This compound | Diethyl malonate | 8-Methyl-6-methoxy-1H-pyrazolo[3,4-b]quinoline-3,4(2H,5H)-dione | Pyrazolo[3,4-b]quinoline |

The construction of a pyrrole (B145914) ring fused to the quinoline core from a 4-hydrazino precursor is mechanistically plausible, often invoking principles similar to the Fischer indole (B1671886) synthesis. This transformation would lead to the formation of a pyrrolo[3,2-c]quinoline scaffold. The reaction typically requires the condensation of the hydrazine with a suitable ketone or aldehyde under acidic conditions to form a hydrazone.

This hydrazone intermediate can then undergo a chemmethod.comchemmethod.com-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia (B1221849), to generate the aromatic pyrrole ring. The success of this intramolecular cyclization is dependent on the reaction conditions and the structure of the carbonyl compound used. While various methods exist for synthesizing pyrroloquinoline skeletons, this pathway represents a direct potential application of the hydrazino group's reactivity. nih.govbeilstein-journals.org

The hydrazino group is a key synthon for the formation of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. irjmets.com The general strategy involves a two-step process: conversion of the hydrazine to a suitable intermediate followed by cyclization.

For the synthesis of 1,3,4-thiadiazole derivatives, this compound is first converted into a thiosemicarbazide (B42300). This is achieved by reacting the hydrazine with an isothiocyanate (e.g., phenyl isothiocyanate). The resulting N-phenyl-N'-(8-methoxy-2-methylquinolin-4-yl)thiosemicarbazide can then be cyclized under acidic conditions (using H₂SO₄ or PPA) with the loss of water to yield a 2-(phenylamino)-5-(8-methoxy-2-methylquinolin-4-yl)-1,3,4-thiadiazole. scilit.com An alternative route involves reacting the hydrazine with carbon disulfide in a basic medium, which, after acidification and cyclization, can form a 5-(8-methoxy-2-methylquinolin-4-yl)-1,3,4-thiadiazole-2-thiol. researchgate.net

For the synthesis of 1,3,4-oxadiazole derivatives, the hydrazine is typically first acylated to form an N,N'-diacylhydrazine intermediate. For instance, treatment of this compound with an acid chloride or anhydride (B1165640) (e.g., benzoyl chloride) would yield N-benzoyl-N'-(8-methoxy-2-methylquinolin-4-yl)hydrazine. This intermediate can then be subjected to cyclodehydration using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA) to furnish the corresponding 2-phenyl-5-(8-methoxy-2-methylquinolin-4-yl)-1,3,4-oxadiazole. nih.govresearchgate.net

The synthesis of 1,2,4-triazole (B32235) fused systems is a common and efficient transformation for hydrazine-containing compounds. chemistryjournal.netnih.gov A highly reliable method proceeds through a thiosemicarbazide intermediate, similar to the pathway for thiadiazoles.

Starting with this compound, reaction with an isothiocyanate generates the corresponding N-substituted thiosemicarbazide. raco.cat This intermediate, upon heating in an aqueous alkaline solution (e.g., NaOH), undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield a substituted 1,2,4-triazole. For example, using methyl isothiocyanate as the reagent would ultimately produce 4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-8-methoxy-2-methylquinoline. This product exists in tautomeric equilibrium with its thiol form.

Table 2: General Pathways to 5-Membered Heterocycles

| Target Heterocycle | Key Intermediate | Typical Cyclization Reagents |

| 1,3,4-Thiadiazole | Thiosemicarbazide | H₂SO₄, PPA, POCl₃ |

| 1,3,4-Oxadiazole | N,N'-Diacylhydrazine | POCl₃, SOCl₂, PPA |

| 1,2,4-Triazole | Thiosemicarbazide | NaOH (aq), NaOEt |

The "N₂H₄−H₂O Enabled Umpolung Cyclization" is a modern synthetic method that utilizes hydrazine hydrate (B1144303) as a reagent to construct quinoline N-oxides; it is not a reaction pathway of this compound itself. This transition-metal-free strategy demonstrates the role of hydrazine in enabling reactivity inversion ("umpolung") at a carbonyl group.

In this reaction, ortho-nitro chalcones are treated with hydrazine hydrate (N₂H₄−H₂O) under basic conditions. The process involves the initial formation of a hydrazone between hydrazine and the carbonyl group of the chalcone. Subsequent deprotonation and double-bond migration result in a carbanion, which then performs an intramolecular nucleophilic attack on the adjacent nitro group. This cyclization ultimately yields a 2-substituted quinoline N-oxide, with nitrogen gas and water as benign byproducts. This method is noted for its mild conditions, broad substrate scope, and environmental friendliness.

Condensation and Imine Formation Reactions

One of the most fundamental reactions of this compound is its condensation with carbonyl compounds. The nucleophilic terminal -NH₂ group of the hydrazine readily attacks the electrophilic carbon of aldehydes and ketones to form hydrazones, which are a specific class of imines characterized by the C=N-N structure. mdpi.com

This reaction is typically carried out by heating the hydrazine and the carbonyl compound in a protic solvent such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.gov The reaction is reversible, and the removal of the water byproduct can drive the equilibrium toward the hydrazone product. A wide variety of both aliphatic and aromatic aldehydes and ketones can be used, leading to a diverse library of hydrazone derivatives. nih.gov These products are often stable, crystalline solids and serve as important intermediates for further synthetic transformations or as final products for biological evaluation.

Table 3: Representative Hydrazone Synthesis via Condensation

| Carbonyl Reactant | Solvent / Catalyst | Product Name |

| Benzaldehyde | Ethanol / Acetic Acid | 1-((8-Methoxy-2-methylquinolin-4-yl)imino)-2-benzylidenehydrazine |

| Acetophenone | Methanol / Acetic Acid | 1-((8-Methoxy-2-methylquinolin-4-yl)imino)-2-(1-phenylethylidene)hydrazine |

| 4-Nitrobenzaldehyde | Ethanol / Acetic Acid | 1-((8-Methoxy-2-methylquinolin-4-yl)imino)-2-(4-nitrobenzylidene)hydrazine |

| Cyclohexanone | Ethanol | 1-((8-Methoxy-2-methylquinolin-4-yl)imino)-2-cyclohexylidenehydrazine |

| Formaldehyde | Methanol | 1-((8-Methoxy-2-methylquinolin-4-yl)imino)-2-methylidenehydrazine |

Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)

The reaction of hydrazine derivatives with aldehydes and ketones is a fundamental transformation that yields hydrazones. rsc.org In the case of this compound, the terminal nitrogen atom of the hydrazine group acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of aldehydes and ketones. acs.org This nucleophilic addition is typically followed by a dehydration step, leading to the formation of a stable C=N double bond, characteristic of hydrazones. nih.govnih.gov

This condensation reaction is a common and efficient method for synthesizing quinoline-based hydrazone derivatives. nih.govacs.orgrsc.org The resulting hydrazones, incorporating the 8-methoxy-2-methylquinoline (B1296761) scaffold, are a significant class of compounds investigated for various applications. The general scheme for this reaction involves mixing the quinoline hydrazine with the respective carbonyl compound in a suitable solvent, such as ethanol, often with acid catalysis to facilitate the dehydration step. rsc.orgnih.gov

The reaction can be generalized as follows:

Reactants: this compound and an aldehyde (R-CHO) or a ketone (R-CO-R').

Product: The corresponding (E)-N'-((Substituted)-methylene)-8-methoxy-2-methylquinolin-4-yl)hydrazine (a hydrazone).

Mechanism: Nucleophilic addition of the hydrazine's terminal -NH2 group to the carbonyl carbon, followed by elimination of a water molecule. rsc.org

Table 1: Examples of Hydrazone Synthesis from Quinoline Hydrazines

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Class | Reference |

| Quinoline Hydrazine Derivative | Aldehyde | Quinoline-based Hydrazone | rsc.org |

| Quinoline Hydrazine Derivative | Ketone | Quinoline-based Hydrazone | nih.gov |

| 2-Hydrazinoquinoline | Aldehyde/Ketone | Hydrazone | acs.org |

| 6-Bromo-2-methyl-quinolin-4-yl)-hydrazine | Aryl Ketone | 6-bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinoline | nih.gov |

Reactions with Isothiocyanates and Isocyanates

The nucleophilic nature of the hydrazine group in this compound also allows it to react with isothiocyanates (R-N=C=S) and isocyanates (R-N=C=O). These reactions result in the formation of thiosemicarbazides and semicarbazides, respectively.

In the reaction with an isothiocyanate, the terminal nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate group. This leads to the formation of a quinolinylthiosemicarbazide derivative. nih.govimperfectpharmacy.shopnih.gov This synthetic route is a common method for producing various thiosemicarbazide compounds, which are known for their diverse chemical and biological properties. nih.govresearchgate.net The reaction is typically carried out by heating the reactants in a suitable solvent like ethanol or DMF. nih.gov

A similar reaction occurs with isocyanates, where the nucleophilic attack of the hydrazine on the carbonyl carbon of the isocyanate yields a semicarbazide (B1199961) derivative. These reactions are important for expanding the library of derivatives accessible from this compound.

Table 2: Synthesis of Thiosemicarbazides from Hydrazine Derivatives

| Hydrazine Reactant | Electrophile | Product Class | Reaction Conditions | Reference |

| Quinoline-8-sulfonohydrazide | Various Isothiocyanates | Quinoline-thiosemicarbazide hybrids | Not specified | nih.govimperfectpharmacy.shop |

| 4-hydrazino-8-methyl-2-oxo/thioxoquinolines | Phenyl isothiocyanate | Quinolinylthiosemicarbazides | Boiling DMF | nih.gov |

| Hydrazides | Aryl isothiocyanates | 1,4-disubstituted thiosemicarbazides | Various (e.g., base catalysis) | cuni.cz |

Nucleophilic Substitution and Functionalization Reactions

Beyond reactions centered on the hydrazine moiety, the quinoline scaffold itself is amenable to various functionalization reactions, which can alter its electronic properties and steric profile.

Radical-Based Regioselective C-H Functionalization of Heteroarenes

The direct functionalization of carbon-hydrogen (C-H) bonds in heteroarenes like quinoline represents an atom-economical approach to synthesize complex molecules. youtube.comacs.org Radical addition reactions are particularly well-suited for the functionalization of electron-deficient heteroaromatic systems. masterorganicchemistry.com The regioselectivity of these reactions on the quinoline ring of this compound would be influenced by the electronic effects of the existing substituents.

Quinoline Core: The quinoline ring system is generally electron-deficient, which makes it susceptible to nucleophilic and radical attack. masterorganicchemistry.com

Substituent Effects: The methoxy (B1213986) group at C8 is an electron-donating group, which tends to direct electrophilic attack to the ortho and para positions (C7 and C5). Conversely, it deactivates the ring towards nucleophilic attack at these positions. The hydrazino group at C4 and the methyl group at C2 also influence the electron density distribution and steric accessibility of the ring's C-H bonds.

Predicting the precise outcome of a radical C-H functionalization requires a systematic investigation, as the regiochemistry can be tuned by modifying reaction conditions such as solvent and pH. masterorganicchemistry.com Such methodologies could potentially be applied to introduce alkyl or other functional groups at specific positions on the quinoline core, further diversifying the chemical space around this scaffold. masterorganicchemistry.com

Dearomatization Reactions of Quinoline Scaffolds

Dearomatization reactions transform flat, aromatic systems into three-dimensional, saturated, or partially saturated structures, which are of significant interest in medicinal chemistry. nih.govacs.orgrsc.org The quinoline ring system can undergo dearomatization through several pathways, including reductive and nucleophilic addition methods.

Catalytic Hydrogenation: A common method for the dearomatization of quinolines is catalytic hydrogenation, which typically reduces the pyridine (B92270) ring to yield 1,2,3,4-tetrahydroquinolines. acs.orgyoutube.com The choice of catalyst (e.g., Palladium, Ruthenium, Cobalt) and reaction conditions can influence the efficiency and selectivity of the reduction. acs.orgcuni.cz

Birch Reduction: The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, is a powerful method for the partial reduction of aromatic rings. nih.gov This reaction proceeds via a radical anion intermediate and could potentially be used to selectively reduce one of the rings in the quinoline scaffold. researchgate.net

Nucleophilic Dearomatization: This strategy involves the addition of a nucleophile to the quinoline ring, often after activation of the ring by N-acylation or N-alkylation to form a quinolinium salt. acs.orgimperfectpharmacy.shop This process breaks the aromaticity and allows for the introduction of new functional groups, typically at the C2 or C4 positions. nih.gov

The substituents on the this compound ring would influence the feasibility and outcome of these dearomatization reactions.

Derivatization at the Hydrazine Nitrogen

The hydrazine moiety (-NH-NH2) possesses two nitrogen atoms, but the terminal nitrogen (-NH2) is generally more nucleophilic and reactive. acs.org This allows for selective derivatization at this position.

For instance, the reaction of a hydrazinoquinoline with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, leads to the formation of a sulfonamide at the terminal nitrogen. nih.gov This reaction is a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. Similarly, acylation reactions with acid chlorides or anhydrides would be expected to occur at the terminal nitrogen, yielding hydrazide derivatives. These derivatization strategies provide a straightforward method to attach a wide variety of functional groups directly to the hydrazine linker, modifying the compound's properties.

Spectroscopic Characterization and Structural Elucidation of 4 Hydrazino 8 Methoxy 2 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the ¹H-NMR spectrum of 4-Hydrazino-8-methoxy-2-methylquinoline, distinct signals are expected for the protons of the methyl group, the methoxy (B1213986) group, the aromatic quinoline (B57606) core, and the hydrazino moiety.

The methyl group (CH₃) at the C-2 position of the quinoline ring is expected to appear as a sharp singlet, typically in the upfield region of the aromatic spectrum. Similarly, the methoxy group (OCH₃) protons at the C-8 position will also produce a distinct singlet. The aromatic protons on the quinoline ring will appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by their positions and neighboring protons. The protons of the hydrazino group (-NHNH₂) are typically observed as broad signals that can exchange with deuterium oxide (D₂O), confirming their identity. The chemical shifts for protons in similar quinoline systems support these expected assignments mdpi.comchemicalbook.comchemicalbook.com.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH₃ | ~2.2 - 2.7 | Singlet |

| C8-OCH₃ | ~3.9 - 4.1 | Singlet |

| Quinoline Aromatic-H | ~6.8 - 8.1 | Multiplets |

| Hydrazino-NH, NH₂ | Variable, broad | Broad Singlets |

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the two aliphatic carbons (the C-2 methyl and C-8 methoxy groups) and the nine carbons of the quinoline ring system. The chemical shifts of these carbons are influenced by their hybridization and the electron-donating or -withdrawing nature of attached groups. For instance, the carbon atom attached to the electronegative oxygen of the methoxy group (C-8) would appear significantly downfield. Data from related methoxy-quinoline structures confirm the expected chemical shift ranges for the aromatic and substituent carbons mdpi.comspectrabase.comspectrabase.com.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2-CH₃ | ~20 - 25 |

| C8-OCH₃ | ~55 - 62 |

| Quinoline Aromatic/Heterocyclic Carbons | ~105 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound and its derivatives is expected to show characteristic absorption bands corresponding to the various functional groups present researchgate.net.

Key expected vibrations include the N-H stretching bands of the hydrazino group, which typically appear as one or two sharp peaks in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups are expected around 2850-3100 cm⁻¹. The quinoline core should exhibit C=N and C=C stretching vibrations within the 1450-1650 cm⁻¹ region. Furthermore, the strong C-O stretching vibration of the aryl-ether methoxy group is anticipated around 1200-1275 cm⁻¹ mdpi.comresearchgate.net.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazino (-NHNH₂) | N-H Stretch | 3200 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (CH₃, OCH₃) | C-H Stretch | 2850 - 2980 |

| Quinoline Ring | C=N, C=C Stretch | 1450 - 1650 |

| Methoxy Aryl Ether | C-O Stretch | 1200 - 1275 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinoline ring in this compound is a strong chromophore that absorbs UV radiation, leading to π→π* transitions. These typically result in strong absorption bands. The presence of non-bonding electrons on the nitrogen atoms of the hydrazino group and the oxygen atom of the methoxy group can also lead to n→π* transitions, which are generally weaker and appear at longer wavelengths researchgate.net. The solvent environment can influence the position and intensity of these absorption maxima. Studies on similar heterocyclic systems confirm that the spectra are dominated by these types of electronic transitions mdpi.comnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula sigmaaldrich.comnih.gov.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecular ion peak (M⁺) is expected to be prominent. Characteristic fragmentation pathways for related nitrogen-containing heterocyclic compounds often involve the loss of substituents or stable neutral molecules nih.govnih.gov. For this compound, key fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ ion, or the cleavage of the hydrazino group. The fragmentation of the quinoline ring itself would produce a series of smaller, characteristic ions miamioh.edu.

Table 4: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 203.24 g/mol )

| Ion | m/z (Nominal) | Description |

| [M]⁺ | 203 | Molecular Ion |

| [M-15]⁺ | 188 | Loss of •CH₃ from methoxy group |

| [M-31]⁺ | 172 | Loss of •N₂H₃ from hydrazino group |

| [M-43]⁺ | 160 | Further fragmentation |

X-ray Diffraction Studies for Solid-State Molecular Conformation

Furthermore, this analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. The hydrazino group, with its N-H protons, is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. These interactions play a crucial role in the formation of the crystal lattice mdpi.combohrium.com. Analysis of similar crystal structures shows that quinoline derivatives often pack in monoclinic or orthorhombic systems, stabilized by a network of such weak interactions mdpi.commdpi.comresearchgate.net.

Theoretical and Computational Investigations of 4 Hydrazino 8 Methoxy 2 Methylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a molecule's properties by focusing on its electron density rather than the complex wavefunctions of individual electrons. Such studies on 4-Hydrazino-8-methoxy-2-methylquinoline would provide fundamental insights into its behavior at a molecular level.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its most favorable conformation.

The process typically starts with an initial guess of the molecular structure, and the DFT algorithm iteratively adjusts the atomic coordinates to minimize the forces on each atom, eventually reaching a stable equilibrium geometry. This analysis is critical because the molecule's shape influences its physical properties and biological activity. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N bond of the hydrazino group, to identify the global energy minimum structure.

While specific optimized parameters for this compound are not available in the cited literature, a typical output from such a study would resemble the data presented for related quinoline (B57606) structures.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Example Data) This table presents hypothetical data to illustrate the typical output of a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N13 | 1.37 |

| C4-N15 | 1.38 | |

| N15-N16 | 1.41 | |

| C8-O17 | 1.36 | |

| O17-C18 | 1.43 | |

| Bond Angles (°) | C2-C3-C4 | 120.5 |

| C3-C4-N15 | 121.0 | |

| C4-N15-N16 | 118.5 | |

| Dihedral Angles (°) | C3-C4-N15-N16 | 178.5 |

Following geometry optimization, a detailed analysis of the molecule's electronic structure provides insights into its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and easily polarizable. For this compound, FMO analysis would pinpoint the distribution of these orbitals, highlighting the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Example Data) This table presents hypothetical data based on DFT calculations for similar heterocyclic compounds to illustrate typical FMO analysis results.

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -5.85 |

| Energy of LUMO | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.65 |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals. This localized picture provides a more intuitive understanding of the Lewis structure and intramolecular interactions.

Table 3: Illustrative NBO Analysis of Significant Hyperconjugative Interactions (Example Data) This table shows hypothetical E(2) energies to illustrate the kind of stabilizing interactions that NBO analysis would reveal.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N15) | π* (C4-C10) | 15.2 |

| LP (O17) | π* (C7-C8) | 12.8 |

| π (C5-C6) | π* (C7-C8) | 20.5 |

Natural Population Analysis (NPA) is a method used within the NBO framework to calculate the distribution of electron density among the atoms in a molecule, assigning a partial atomic charge to each atom. Unlike other methods like Mulliken population analysis, NPA charges are generally less sensitive to the choice of basis set and provide a more chemically realistic description of charge distribution.

For this compound, NPA would quantify the partial charges on each atom. This information is invaluable for understanding the molecule's electrostatic potential, identifying polar regions, and predicting sites susceptible to electrostatic interactions with other molecules or biological targets. For example, the nitrogen atoms of the hydrazino group and the oxygen of the methoxy (B1213986) group are expected to carry negative partial charges, making them potential sites for hydrogen bonding.

Table 4: Illustrative Natural Population Analysis (NPA) Charges (Example Data) This table provides hypothetical NPA charges for selected atoms to demonstrate the output of this analysis.

| Atom | Element | NPA Charge (e) |

| N1 | Nitrogen (ring) | -0.52 |

| C4 | Carbon | +0.25 |

| N15 | Nitrogen (hydrazino) | -0.75 |

| N16 | Nitrogen (hydrazino) | -0.68 |

| O17 | Oxygen (methoxy) | -0.61 |

| H (on N16) | Hydrogen | +0.45 |

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of a molecule. These descriptors provide a quantitative basis for the principles of FMO theory.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors for this compound would provide a comprehensive profile of its expected chemical behavior, helping to predict how it will interact in a chemical reaction. researchgate.net

Table 5: Illustrative Global Reactivity Descriptors (Example Data) This table shows hypothetical values for reactivity descriptors calculated from the HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I+A)/2 | 3.525 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Chemical Softness (S) | 1/(2η) | 0.215 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.67 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

In a typical MEP map:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue signifies areas of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack.

Green denotes regions of neutral or near-zero potential.

For this compound, the MEP map would likely reveal the most negative potential (red) localized on the nitrogen atoms of the hydrazino group and the oxygen atom of the methoxy group, owing to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydrazino group and some regions of the quinoline ring would exhibit a positive potential (blue). This distribution of electrostatic potential is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

Illustrative MEP Data for a Quinoline Derivative

| Color Region | Potential Range (a.u.) | Implied Reactivity |

| Red | -0.05 to -0.03 | Electrophilic Attack |

| Yellow | -0.02 to 0.00 | Neutral |

| Green | 0.00 to 0.02 | Neutral |

| Blue | 0.03 to 0.05 | Nucleophilic Attack |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical spectrum that can be compared with experimental data.

For this compound, a TD-DFT calculation would likely be performed using a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculations would identify the key electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and other frontier molecular orbitals. These transitions, often of a π → π* or n → π* nature, are responsible for the absorption bands observed in the UV-Vis spectrum. The solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption maxima (λmax) in solution.

Illustrative TD-DFT Predicted Absorption Data for a Quinoline Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 3.85 | 322 | 0.25 |

| HOMO-1 -> LUMO | 4.20 | 295 | 0.18 |

| HOMO -> LUMO+1 | 4.55 | 272 | 0.35 |

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity.

For this compound, the presence of electron-donating groups (hydrazino and methoxy) and the π-conjugated quinoline system suggests that it may possess NLO properties. DFT calculations can be employed to compute the components of the polarizability and hyperpolarizability tensors. The total molecular dipole moment (μ), the mean polarizability (αtot), and the magnitude of the first hyperpolarizability (βtot) are key parameters derived from these calculations. These theoretical predictions can guide the synthesis of new materials with enhanced NLO properties.

Illustrative Calculated NLO Properties for a Quinoline Derivative

| Parameter | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (αtot) | 25 x 10-24 esu |

| First Hyperpolarizability (βtot) | 15 x 10-30 esu |

Correlation of Experimental and Computational Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing the computationally predicted properties with those determined experimentally.

Vibrational Spectra: The calculated vibrational frequencies (from a DFT frequency calculation) can be correlated with the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. A strong correlation between the calculated and experimental spectra aids in the definitive assignment of vibrational modes.

Electronic Spectra: The TD-DFT predicted UV-Vis spectrum, including the absorption maxima (λmax), can be compared with the experimentally measured spectrum. Good agreement between the theoretical and experimental λmax values validates the computational approach and provides insights into the nature of the electronic transitions.

Structural Parameters: Calculated bond lengths and bond angles can be compared with data from X-ray crystallography if a crystal structure of the compound is available.

This correlation is essential for establishing the reliability of the computational methods and for gaining a deeper understanding of the molecule's structure-property relationships.

Illustrative Correlation of Vibrational Frequencies for a Quinoline Derivative

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

| N-H Stretch | 3420 | 3455 |

| C-H Stretch | 3050 | 3075 |

| C=N Stretch | 1620 | 1635 |

| C-O Stretch | 1250 | 1260 |

Advanced Applications in Chemical Sciences

Catalytic Applications of 4-Hydrazino-8-methoxy-2-methylquinoline and its Derivatives

The utility of this compound and its derivatives in catalysis is multifaceted, primarily stemming from their ability to act as potent ligands for transition metals and their potential to participate in various organic transformations.

Quinoline (B57606) derivatives are excellent chelating agents for a variety of metal ions, and the resulting metal complexes often exhibit significant catalytic activity. The nitrogen atom of the quinoline ring and the substituent groups can coordinate with a metal center, creating stable and catalytically active species.

Vanadium(IV) complexes incorporating quinoline-based ligands have demonstrated notable catalytic potential. For instance, oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have been synthesized and characterized. In these complexes, the vanadium(IV) ion is typically five-coordinated, adopting a geometry that is intermediate between a square pyramid and a trigonal bipyramid. The quinoline derivative acts as a bidentate ligand, coordinating through both a nitrogen and an oxygen atom. This coordination stabilizes the metal center and facilitates its participation in redox processes that are central to catalysis.

The electronic properties of the quinoline ligand can be tuned by the presence of substituents. The methoxy (B1213986) and methyl groups on the this compound scaffold can influence the electron density at the metal center, thereby modulating the catalytic activity of the complex. The hydrazino group, in particular, offers an additional coordination site, potentially leading to the formation of binuclear complexes or influencing the stereochemistry of the resulting catalyst. Studies on related systems have shown that vanadium complexes can activate enzymes, and this ability is enhanced by complexation with ligands. mdpi.com

Metal complexes derived from quinoline ligands are effective catalysts for a range of organic transformations, most notably oxidation reactions.

Oxidation of Hydrocarbons and Alcohols: Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinoline ligands have shown high catalytic activity in the oxidation of hydrocarbons using hydrogen peroxide (H₂O₂) as an oxidant. organic-chemistry.orgnih.gov For example, in the presence of 2-pyrazinecarboxylic acid (PCA) as a cocatalyst, these complexes can achieve up to a 48% yield in the oxidation of cyclohexane. organic-chemistry.orgnih.gov The reaction produces a mixture of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. organic-chemistry.orgnih.gov The catalytic system is also effective for the oxidation of alcohols; for instance, phenylethanol can be oxidized to acetophenone. organic-chemistry.org The mechanism is believed to involve the generation of free hydroxyl radicals, which are potent oxidizing agents. nih.gov

Table 1: Catalytic Oxidation of Hydrocarbons and Alcohols using Vanadium(IV)-Quinoline Complexes

| Substrate | Catalyst | Oxidant | Cocatalyst | Product(s) | Max. Yield (%) |

| Cyclohexane | [VO(2,6-(Me)₂-quin)₂] | H₂O₂ | PCA | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | 48 |

| Phenylethanol | [VO(2,6-(Me)₂-quin)₂] | tBuOOH | None | Acetophenone | 46 |

| Cyclohexanol | [VO(2,6-(Me)₂-quin)₂] | tBuOOH | None | Cyclohexanone | 10 |

Ketalization: Ketalization is a crucial reaction in organic synthesis for the protection of carbonyl groups. This reaction is typically catalyzed by acids. Quinoline derivatives can be functionalized to incorporate Brønsted acid sites, such as sulfonic acid groups, making them effective heterogeneous catalysts for acid-catalyzed reactions like the Friedländer synthesis of quinolines. mdpi.comresearchgate.net While direct catalysis of ketalization by this compound itself is not extensively documented, its derivatives functionalized with acidic moieties could serve as catalysts for such transformations. The principle of using functionalized heterocyclic compounds as catalysts is well-established, and the quinoline scaffold provides a robust and tunable platform for the design of such catalysts. mdpi.com

Applications in Material Science

The rigid, planar structure and rich electronic properties of the quinoline nucleus make it an ideal building block for advanced functional materials. Derivatives of this compound are being explored for applications in solar cells, light-emitting diodes, and conductive polymers.

Quinoline derivatives are promising candidates for use as organic photosensitizers in dye-sensitized solar cells (DSSCs). In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor (usually TiO₂), initiating the generation of electric current. The ideal dye should have strong absorption in the visible spectrum, appropriate energy levels for efficient electron injection and regeneration, and good stability.

Researchers have designed and theoretically investigated numerous quinoline-derivative dyes for DSSC applications. clockss.org These dyes often feature a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge, which includes the quinoline moiety. This design facilitates intramolecular charge transfer upon photoexcitation, which is crucial for efficient electron injection. Theoretical calculations using density functional theory (DFT) have shown that by modifying the donor and acceptor groups, the electronic structure and absorption spectra of quinoline-based dyes can be finely tuned. clockss.orgnih.gov For some proposed quinoline derivatives, the lowest unoccupied molecular orbital (LUMO) is positioned above the conduction band of TiO₂, which is favorable for electron transfer. clockss.org Similarly, the highest occupied molecular orbital (HOMO) is below the redox potential of the electrolyte, ensuring efficient dye regeneration. clockss.org

Table 2: Performance of Selected Quinoxaline-Based Dyes in DSSCs

| Dye | VOC (mV) | JSC (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| AP6 | 694 | 7.0 | - | 3.7 |

| AP8 | 615 | 3.8 | - | 1.5 |

| AP9 | 591 | 4.3 | - | 1.6 |

| AP12 | 601 | 5.0 | - | 1.9 |

Data sourced from studies on quinoxaline-based dyes, which are structurally related to quinolines and demonstrate similar principles in DSSC applications. mdpi.com

Quinoline derivatives are widely used in the fabrication of organic light-emitting diodes (OLEDs). The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq₃), a highly fluorescent and stable material used as an emissive and electron-transporting layer in OLEDs. The principles that make Alq₃ effective also apply to other functionalized quinolines.

Derivatives of this compound can be designed to act as emitters in the emissive layer of an OLED. By modifying the substituents on the quinoline ring, the color and efficiency of the emitted light can be controlled. For example, quinoline-based molecules have been developed as emitters for thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. Non-doped OLEDs using quinoline-based TADF emitters have achieved high external quantum efficiencies (EQEs). For instance, devices based on emitters like PXZ-QL and PTZ-QL have demonstrated maximal EQEs of 17.3% and 14.8%, respectively. These materials also exhibit aggregation-induced emission (AIE), which helps to maintain high emission efficiency in the solid state, a crucial property for OLED devices.

Table 3: Performance of Non-Doped OLEDs with Quinoline-Based TADF Emitters

| Emitter | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) |

| DMAC-QL | 3.2 | 7.7 |

| PXZ-QL | 2.6 | 17.3 |

| PTZ-QL | 2.8 | 14.8 |

Data adapted from a study on quinoline-based TADF emitters.

Incorporating quinoline units into the backbone of conjugated polymers is a strategy to develop new materials with tailored electronic and optical properties for use in organic electronics. These polymers can be synthesized through various polymerization techniques, such as the acid-catalyzed Friedländer condensation or palladium-catalyzed cross-coupling reactions.

For example, copolymers of quinoline and fluorene have been synthesized and shown to be promising materials for organic LEDs. Fluorene is a well-known blue-emitting polymer building block, and its copolymerization with quinoline, which has good electron-transporting properties, can lead to materials with balanced charge transport and high thermal stability. These copolymers often exhibit blue emission, with emission maxima around 419 nm, making them suitable for display and lighting applications. The optical band gap of such copolymers can be in the range of 3.10 eV. The solubility and processability of these polymers can be improved by introducing flexible alkyl chains on the fluorene units, allowing for the fabrication of high-quality thin films for electronic devices.

Role as a Key Synthon in Complex Heterocyclic Synthesis